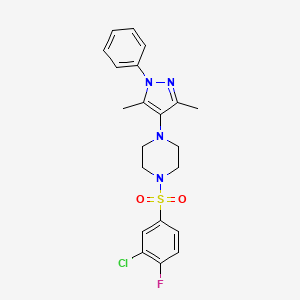![molecular formula C18H17N7O2S B6486777 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-88-9](/img/structure/B6486777.png)
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiazole ring, an oxadiazole ring, and a triazole ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole, oxadiazole, and triazole rings in separate steps, followed by their combination through various coupling reactions . The exact synthetic route would depend on the specific substituents and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and various substituents . The thiazole ring is planar and aromatic, with a delocalization of a lone pair of π-electrons of the sulfur atom . The oxadiazole and triazole rings also contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various substituents . For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, boiling point, and specific gravity, would be influenced by its molecular structure and the nature of its substituents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have garnered attention for their antimicrobial properties. “F6042-0972” may exhibit antibacterial and antifungal effects, making it a potential candidate for combating infectious diseases. Researchers can investigate its efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
Anticancer Potential
Thiazoles have been explored as anticancer agents due to their ability to inhibit tumor growth. “F6042-0972” could be evaluated for its cytotoxic effects on cancer cells. Researchers might study its mechanism of action, cellular uptake, and impact on tumor progression .
Antioxidant Properties
Thiazole-containing compounds often possess antioxidant activity. Investigating the radical-scavenging abilities of “F6042-0972” could provide insights into its potential role in preventing oxidative stress-related diseases .
Anti-Alzheimer’s Activity
Given the urgent need for effective Alzheimer’s disease treatments, compounds with neuroprotective properties are of great interest. Researchers could explore whether “F6042-0972” exhibits anti-Alzheimer’s effects, such as inhibiting amyloid-beta aggregation or enhancing neuronal survival .
Antihypertensive Effects
Thiazoles have been investigated for their impact on blood pressure regulation. “F6042-0972” might be studied in animal models or cell cultures to assess its potential as an antihypertensive agent .
Hepatoprotective Properties
Liver health is crucial, and compounds with hepatoprotective effects are valuable. Researchers could explore whether “F6042-0972” protects liver cells from damage caused by toxins, oxidative stress, or inflammation .
Industrial Applications
Beyond its biological activities, thiazole derivatives find applications in industry. Researchers might investigate whether “F6042-0972” can be used as a catalyst, dye, or in other industrial processes .
Photographic Sensitizers
Thiazoles have been employed as photographic sensitizers. Researchers could explore whether “F6042-0972” enhances photosensitivity in imaging applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c1-10-12(3)28-18(20-10)25-11(2)15(22-24-25)17(26)19-9-14-21-16(23-27-14)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBKSXQYVCKEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzoxazol-3-yl)-1-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]ethan-1-one](/img/structure/B6486696.png)
![N-cyclopentyl-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6486699.png)
![2-(3,4-dimethoxyphenyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6486701.png)
![N-[2-(diethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486708.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486723.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486734.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486759.png)
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486766.png)
![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486768.png)
![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486775.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486787.png)
![6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B6486793.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486801.png)
